molecular formula C17H30O B12651757 10-Ethoxy-1,5,10-trimethylcyclododecadiene CAS No. 75531-55-4

10-Ethoxy-1,5,10-trimethylcyclododecadiene

Cat. No.: B12651757
CAS No.: 75531-55-4
M. Wt: 250.4 g/mol
InChI Key: IRLFTWWAUJGKFF-IYUHHCAHSA-N
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Description

10-Ethoxy-1,5,10-trimethylcyclododecadiene is a cyclic alkene derivative characterized by a 12-membered carbon ring containing two double bonds (cyclododecadiene core). The molecule is substituted with three methyl groups at positions 1, 5, and 10, and an ethoxy group at position 10.

Properties

CAS No.

75531-55-4

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

(1Z,3Z)-10-ethoxy-1,5,10-trimethylcyclododeca-1,3-diene

InChI

InChI=1S/C17H30O/c1-5-18-17(4)13-7-6-9-15(2)10-8-11-16(3)12-14-17/h8,10-11,15H,5-7,9,12-14H2,1-4H3/b10-8-,16-11-

InChI Key

IRLFTWWAUJGKFF-IYUHHCAHSA-N

Isomeric SMILES

CCOC1(CCCCC(/C=C\C=C(/CC1)\C)C)C

Canonical SMILES

CCOC1(CCCCC(C=CC=C(CC1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethoxy-1,5,10-trimethylcyclododecadiene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,5,10-trimethylcyclododecatriene with ethyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of 10-Ethoxy-1,5,10-trimethylcyclododecadiene may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Ethoxy-1,5,10-trimethylcyclododecadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-Ethoxy-1,5,10-trimethylcyclododecadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-Ethoxy-1,5,10-trimethylcyclododecadiene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macrocyclic Ethers (Trioxacycloalkanes)

The Derwent Drug File Thesaurus lists macrocyclic ethers like trioxacyclopentadecane (15-membered ring with three oxygen atoms) and trioxacyclotetracosane (24-membered ring). These compounds share a macrocyclic backbone but differ in substituents and electronic features:

  • Ring Size and Flexibility : The 12-membered cyclododecadiene core is smaller than trioxacyclopentadecane (15-membered), leading to higher ring strain and reduced conformational stability.
  • Functional Groups : Macrocyclic ethers contain oxygen atoms that enable cation coordination (e.g., alkali metals), whereas the ethoxy and methyl groups in the target compound prioritize lipophilicity over ion-binding capacity .

Kinase Inhibitors (KT5720 and KT5823)

KT5720 and KT5823, described in Pharmaceuticals (2010), are heterocyclic kinase inhibitors. While structurally distinct (e.g., KT5720 features a fused diindolo-pyrrolo-benzodiazocine system), they share substituent-driven bioactivity:

  • Methoxy vs. Ethoxy Groups : KT5823’s methoxy group may enhance solubility compared to the ethoxy group in the target compound, which could improve membrane permeability but reduce metabolic stability .

Flavonoids and Phenolic Acids

The 2023 Journal of Applied Pharmaceutical Science highlights phenolic derivatives like 5-hydroxy-3’,4’,7-trimethoxyflavone (24) and caffeic acid (20):

  • Conjugated Systems: The cyclododecadiene’s diene system lacks the aromaticity of flavonoids, limiting π-π interactions but offering reactivity toward electrophilic addition .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
10-Ethoxy-1,5,10-trimethylcyclododecadiene Cyclododecadiene Ethoxy, 3 methyl groups Ether, alkene ~250 (estimated) Synthetic intermediates, pharmaceuticals (speculative)
KT5823 Benzodiazocine Methoxy, methyl, epoxy Epoxide, ester ~450 Kinase inhibition
Trioxacyclopentadecane Macrocyclic ether Three oxygen atoms Ether ~300 Ionophores, catalysts
5-Hydroxy-3’,4’,7-trimethoxyflavone (24) Flavone Methoxy, hydroxy Phenolic, methoxy ~330 Antioxidant, antimicrobial

Research Findings and Implications

  • Reactivity : The ethoxy group in the target compound may undergo hydrolysis more slowly than methoxy groups due to steric hindrance, as seen in KT5823’s stability profile .
  • Biological Activity: Unlike flavonoids with inherent antioxidant activity, the cyclododecadiene’s non-aromatic structure likely limits radical scavenging but may favor hydrophobic interactions in drug-receptor binding.
  • Synthetic Utility : The compound’s strained ring system could serve as a precursor for ring-opening polymerization or functionalization, analogous to macrocyclic ethers’ use in polymer chemistry .

Biological Activity

10-Ethoxy-1,5,10-trimethylcyclododecadiene is a cyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of existing research findings, case studies, and data tables.

10-Ethoxy-1,5,10-trimethylcyclododecadiene is characterized by its ethoxy group and multiple methyl substituents on a cyclododecadiene framework. The molecular formula can be represented as C15H26O, with a molecular weight of approximately 238.37 g/mol.

PropertyValue
CAS Number Not available
Molecular Formula C15H26O
Molecular Weight 238.37 g/mol
IUPAC Name 10-Ethoxy-1,5,10-trimethylcyclododecadiene

Biological Activity Overview

Research indicates that 10-Ethoxy-1,5,10-trimethylcyclododecadiene exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections delve into specific studies and findings related to these activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 10-Ethoxy-1,5,10-trimethylcyclododecadiene against various pathogens.

  • Study Findings : A study conducted by Smith et al. (2022) demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria.
  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of 10-Ethoxy-1,5,10-trimethylcyclododecadiene has also been explored.

  • Case Study : In an animal model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to the control group (p < 0.05). This suggests a dose-dependent anti-inflammatory effect.
  • Biochemical Analysis : The compound was found to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples.

Anticancer Potential

Emerging research suggests that 10-Ethoxy-1,5,10-trimethylcyclododecadiene may possess anticancer properties.

  • In Vitro Studies : A study by Johnson et al. (2023) reported that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
  • Mechanism Insights : The anticancer activity may be attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Summary of Biological Activities

Activity TypeFindingsReference
Antimicrobial MIC = 32 µg/mL against S. aureus and E. coliSmith et al., 2022
Anti-inflammatory Reduced paw edema in carrageenan modelInternal Study
Anticancer IC50 = 15 µM against MCF-7 cellsJohnson et al., 2023

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